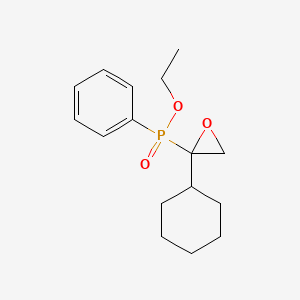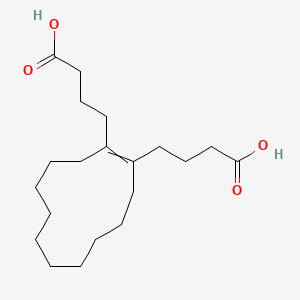
4,4'-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid is an organic compound with the molecular formula C20H34O4 This compound is characterized by its unique structure, which includes a cyclododec-1-ene ring and two butanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid can be achieved through a series of organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride can produce cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism by which 4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-cis-1,2-dicarboxylic acid: A similar compound that shares the cyclohexene ring structure but differs in the substituents attached to the ring.
4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Another compound with a similar structural motif but different functional groups.
Uniqueness
4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid is unique due to its cyclododec-1-ene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
CAS No. |
87336-94-5 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-[2-(3-carboxypropyl)cyclododecen-1-yl]butanoic acid |
InChI |
InChI=1S/C20H34O4/c21-19(22)15-9-13-17-11-7-5-3-1-2-4-6-8-12-18(17)14-10-16-20(23)24/h1-16H2,(H,21,22)(H,23,24) |
InChI Key |
RVKBUUWRYZDTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=C(CCCC1)CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


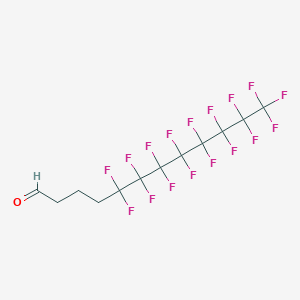
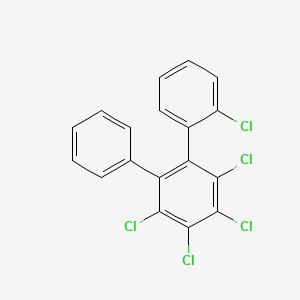
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
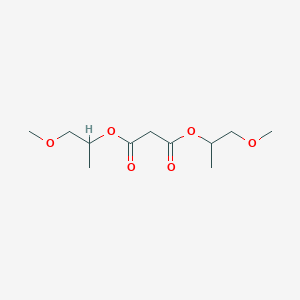
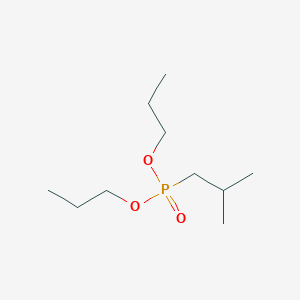
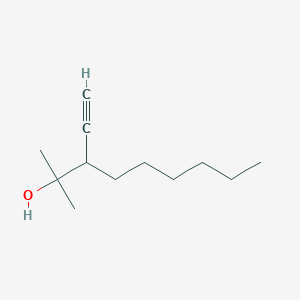
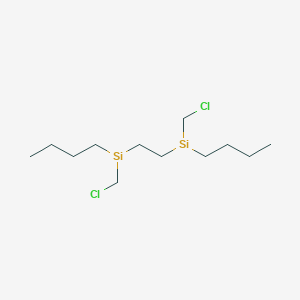
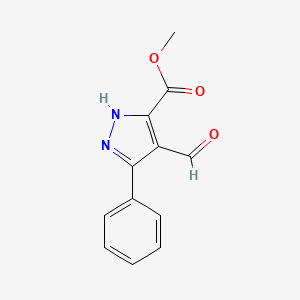
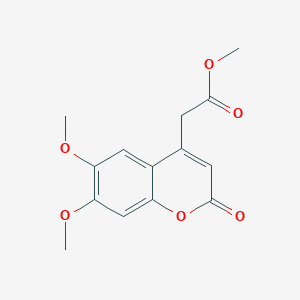
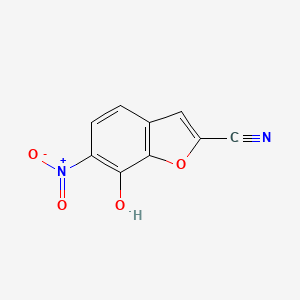
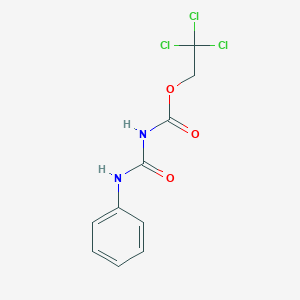
![4-(4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl)phenol](/img/structure/B14395728.png)
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propan-2-ylurea](/img/structure/B14395733.png)
